3-[1-(Prop-2-enoyl)pyrrolidin-2-yl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-(Prop-2-enoyl)pyrrolidin-2-yl]benzoic acid is a compound that features a pyrrolidine ring attached to a benzoic acid moiety through a prop-2-enoyl linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Prop-2-enoyl)pyrrolidin-2-yl]benzoic acid typically involves the formation of the pyrrolidine ring followed by the attachment of the prop-2-enoyl and benzoic acid groups. One common method involves the cyclization of appropriate acyclic precursors to form the pyrrolidine ring, followed by functionalization to introduce the prop-2-enoyl and benzoic acid groups .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the formation of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
3-[1-(Prop-2-enoyl)pyrrolidin-2-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
3-[1-(Prop-2-enoyl)pyrrolidin-2-yl]benzoic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-[1-(Prop-2-enoyl)pyrrolidin-2-yl]benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-[1-(Prop-2-enoyl)piperidin-3-yl]benzoic acid: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
1-((2E)-3-(Pyridin-3-yl)prop-2-enoyl)pyrrolidin-2-one: Similar structure with a pyridine ring.
Uniqueness
3-[1-(Prop-2-enoyl)pyrrolidin-2-yl]benzoic acid is unique due to its specific combination of functional groups and the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C14H15NO3 |
---|---|
Molekulargewicht |
245.27 g/mol |
IUPAC-Name |
3-(1-prop-2-enoylpyrrolidin-2-yl)benzoic acid |
InChI |
InChI=1S/C14H15NO3/c1-2-13(16)15-8-4-7-12(15)10-5-3-6-11(9-10)14(17)18/h2-3,5-6,9,12H,1,4,7-8H2,(H,17,18) |
InChI-Schlüssel |
VTRUSNHZSPRDFM-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)N1CCCC1C2=CC(=CC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.